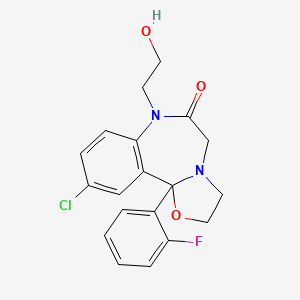














|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[CH2:9][N:8]3[CH2:13][CH2:14][O:15][C:7]3([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1.[H-].[Na+].Br[CH2:27][C:28](OCC)=[O:29].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CN(C)C=O.O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:27][CH2:28][OH:29])[C:10](=[O:12])[CH2:9][N:8]3[CH2:13][CH2:14][O:15][C:7]3([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=3[F:22])[C:6]=2[CH:23]=1 |f:1.2,4.5.6.7.8.9|
|


|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
10-chloro-11b-(2-fluorophenyl)-2,3,5,11b-tetrahydrooxazolo[3,2-d] [1,4]benzodiazepin-6(7H)-one
|
|
Quantity
|
33.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(C3(N(CC(N2)=O)CCO3)C3=C(C=CC=C3)F)C1
|
|
Name
|
50
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
31g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 0.5 hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was then cooled to 5°-10°
|
|
Type
|
ADDITION
|
|
Details
|
was carefully added
|
|
Type
|
CUSTOM
|
|
Details
|
next evaporated to dryness under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was next treated with 50 ml of toluene
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
The crude ester thus obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0°
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
to stir for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
Enough saturated sodium bicarbonate solution was added
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrates were concentrated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with 1N hydrochloric acid, water, saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from toluene
|
|
Type
|
CUSTOM
|
|
Details
|
to give the above named product as white prisms, m.p. 142°-147°
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=CC2=C(C3(N(CC(N2CCO)=O)CCO3)C3=C(C=CC=C3)F)C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |